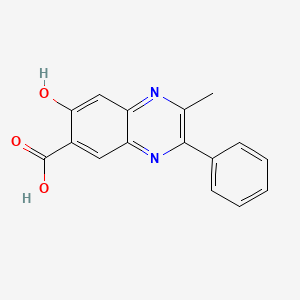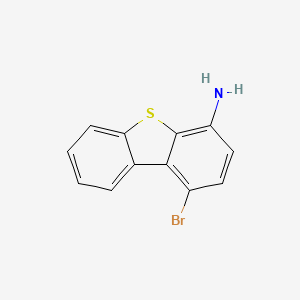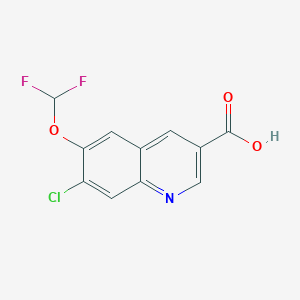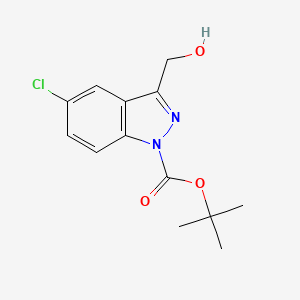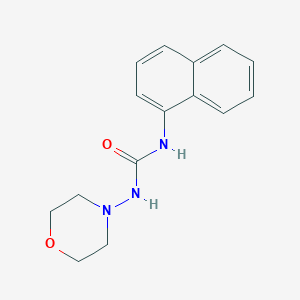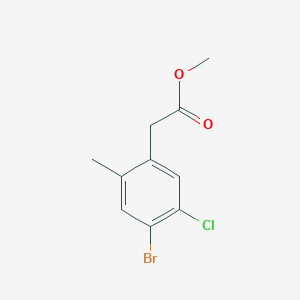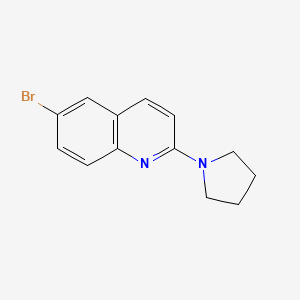![molecular formula C15H16N2O3 B11846139 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione CAS No. 61373-20-4](/img/structure/B11846139.png)
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is a complex organic compound known for its unique spirocyclic structure. This compound belongs to the class of barbituric acid derivatives, which are known for their wide range of biological activities. The spirocyclic structure imparts significant stability and unique reactivity to the molecule, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione typically involves a stereoselective cascade reaction. One common method involves the reaction of benzylidenecyanoacetates with 1,3-dimethylbarbituric acid in the presence of bromine and a base. This reaction yields substituted barbituric acid spirocyclopropanes with yields ranging from 60% to 75% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in the treatment of diseases involving these enzymes .
Comparaison Avec Des Composés Similaires
1-Phenyl-5,7-diazaspiro[2.5]octane-4,6,8-trione: This compound is similar in structure but has a phenyl group instead of a benzyl group.
5,7-Dimethyl-4,6,8-trioxo-2-phenyl-5,7-diazaspiro[2.5]octane-1,1-dicarbonitrile: Another similar compound with a phenyl group and additional nitrile groups, used in various synthetic applications.
Uniqueness: 1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione is unique due to its specific benzyl substitution, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
Propriétés
Numéro CAS |
61373-20-4 |
|---|---|
Formule moléculaire |
C15H16N2O3 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione |
InChI |
InChI=1S/C15H16N2O3/c1-16-12(18)15(13(19)17(2)14(16)20)9-11(15)8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clé InChI |
DKAVNQQOCXTTRM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2(CC2CC3=CC=CC=C3)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


